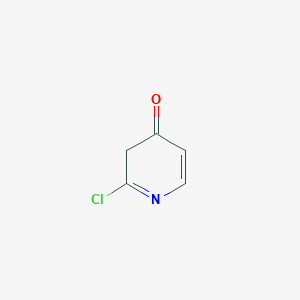
2-Chloropyridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloropyridin-4(3H)-one is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a ketone group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyridin-4(3H)-one can be achieved through several methods. One common approach involves the chlorination of 4-hydroxypyridine. The reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. Another method involves the oxidation of 2-chloropyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The chlorination of 4-hydroxypyridine in the presence of thionyl chloride is a preferred method due to its high yield and relatively mild reaction conditions.
化学反応の分析
Types of Reactions
2-Chloropyridin-4(3H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ketone group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form pyridine-2,4-dione using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic media or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinones with various functional groups at the 2-position.
Reduction: 2-Chloropyridin-4-ol.
Oxidation: Pyridine-2,4-dione.
科学的研究の応用
2-Chloropyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals, dyes, and pigments.
作用機序
The mechanism of action of 2-Chloropyridin-4(3H)-one involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s reactivity is largely influenced by the electron-withdrawing chlorine atom, which makes the pyridine ring more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
2-Chloropyridine: Lacks the ketone group at the 4-position, making it less reactive in certain nucleophilic substitution reactions.
4-Hydroxypyridine: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity patterns.
Pyridine-2,4-dione: An oxidized form of 2-Chloropyridin-4(3H)-one, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.
生物活性
2-Chloropyridin-4(3H)-one, a heterocyclic compound, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, including its potential as an antitumor agent, its mechanism of action, and its interactions with various biological targets.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom and a ketone group. The presence of these functional groups contributes to its reactivity and biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, one study demonstrated that certain derivatives displayed IC50 values comparable to established anticancer drugs, suggesting potent cytotoxic effects against cancer cells .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | HepG2 (liver cancer) | 0.173 ± 0.012 | |
| Derivative B | MCF-7 (breast cancer) | 0.177 ± 0.032 | |
| Derivative C | A549 (lung cancer) | 0.079 ± 0.015 |
The mechanism by which this compound exerts its biological activity involves the inhibition of specific protein kinases associated with cancer progression. Molecular docking studies have indicated that it acts as a non-competitive inhibitor for cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation, and as a competitive inhibitor for epidermal growth factor receptor (EGFR) kinases . This dual action could explain its effectiveness against various tumor types.
Antioxidant Properties
In addition to its antitumor activity, this compound has been identified as possessing antioxidant properties. Compounds within this class have shown the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer . The antioxidant capacity may enhance the therapeutic potential of this compound in combination therapies.
Table 2: Antioxidant Activity Assessment
| Compound | Assay Type | Result | Reference |
|---|---|---|---|
| This compound | DPPH Scavenging | IC50 = X µM (to be determined) |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study evaluated the cytotoxic effects of various derivatives against HepG2 cells, revealing that modifications to the pyridine ring significantly influenced activity levels.
- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutic agents, demonstrating enhanced efficacy in reducing tumor size in animal models.
特性
CAS番号 |
914499-58-4 |
|---|---|
分子式 |
C5H4ClNO |
分子量 |
129.54 g/mol |
IUPAC名 |
2-chloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-2H,3H2 |
InChIキー |
OWCAYYAZNLAJGH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=CN=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















